molecular formula C7H8N2 B009457 1-Ethyl-1H-pyrrole-2-carbonitrile CAS No. 101001-59-6

1-Ethyl-1H-pyrrole-2-carbonitrile

Cat. No. B009457
CAS RN: 101001-59-6
M. Wt: 120.15 g/mol
InChI Key: ZFGBIFTUNFGCQT-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrole-2-carbonitrile is a compound of interest due to its unique chemical structure and potential utility in various chemical reactions and synthesis processes. The literature provides insights into its synthesis methods, molecular structure analysis, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of this compound and related compounds often involves multi-step chemical reactions with specific reagents. For example, the reaction of 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline in the presence of triethylamine has been documented, offering a route to related pyrrolizine and pyrrole derivatives in good yields (Petrova et al., 2015). Additionally, a general synthesis approach for pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines with enamines has been explored, showcasing the versatility of pyrrole derivatives synthesis (Law et al., 1984).

Molecular Structure Analysis

Molecular structure analysis through spectral analysis, crystal structure determination, and computational studies has provided detailed insights into the structural aspects of pyrrole derivatives. For instance, a study on ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed detailed information on its structure and chemical reactivity using NMR, XRD, and quantum chemical calculations (Rawat & Singh, 2014).

Chemical Reactions and Properties

Pyrrole derivatives, including this compound, exhibit a range of chemical reactions, notably in cascade reactions and hetero-Diels-Alder reactions. For example, cascade reactions to substituted 1H-pyrrole-3-carbonitriles have been achieved through palladium(II)-catalyzed C(sp)–C(sp2) coupling, highlighting efficient synthesis methods (Wang et al., 2020).

Physical Properties Analysis

The physical properties of this compound and similar compounds are often characterized by their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for use in specific chemical processes and applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents, stability under various chemical conditions, and the nature of its functional groups, are essential for its application in synthesis and other chemical reactions. Studies have explored its participation in multi-component reactions, highlighting its versatility and reactivity (Lin et al., 2011).

Safety and Hazards

The safety data sheet for 1-Ethyl-1H-pyrrole-2-carbonitrile is available . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

1-ethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBIFTUNFGCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Ethylpyrrole-2-carbaldehyde (cf. J. Chem. Soc. (C), 2563, 1970) (7.4 g, 60 mmole), hydroxylamine hydrochloride (4.8 g, 69 mmole) sodium acetate trihydrate (9.4 g, 69 mmole) and water (30 ml) are mixed, and the mixture is stirred at room temperature for 20 minutes and then allowed to stand in a cooled place overnight. The precipitated oxime compound is taken by filtration and dried. The oxime compound is refluxed in acetic anhydride (25 ml) for 20 minutes and then allowed to cool until room temperature. The reaction mixture is added to ice water, and the mixture is stirred for 2 hours and neutralized with sodium carbonate and extracted with ether twice. The ether layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure. The resulting residue is distilled under reduced pressure to give 1-ethylpyrrole-2-carbonitrile (5.25 g, yield: 73%).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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